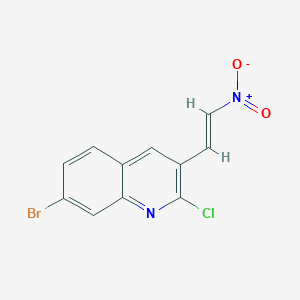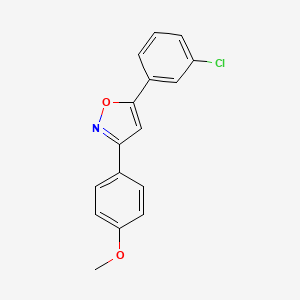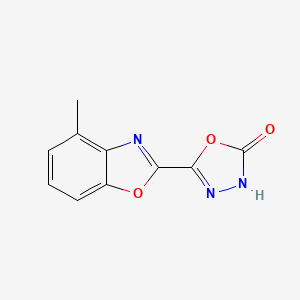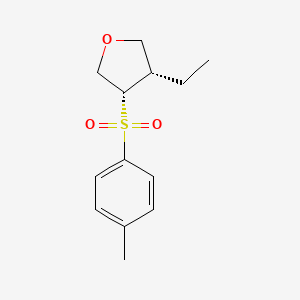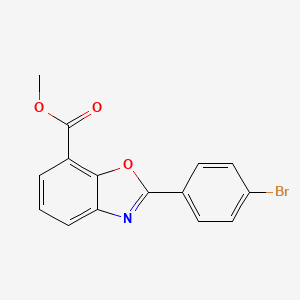
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through a cyclization reaction between an o-aminophenol and a carboxylic acid derivative.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom replaces a hydrogen atom on the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of 7-Benzoxazolecarboxylic acid, 2-phenyl-, methyl ester.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzoxazole ring structure can also facilitate binding to DNA or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Benzoxazolecarboxylic acid, 2-phenyl-, methyl ester: Lacks the bromine atom, resulting in different reactivity and properties.
7-Benzoxazolecarboxylic acid, 2-(4-chlorophenyl)-, methyl ester: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
7-Benzoxazolecarboxylic acid, 2-(4-fluorophenyl)-, methyl ester: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the bromophenyl group in 7-Benzoxazolecarboxylic acid, 2-(4-bromophenyl)-, methyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds
Propiedades
| 918943-28-9 | |
Fórmula molecular |
C15H10BrNO3 |
Peso molecular |
332.15 g/mol |
Nombre IUPAC |
methyl 2-(4-bromophenyl)-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)11-3-2-4-12-13(11)20-14(17-12)9-5-7-10(16)8-6-9/h2-8H,1H3 |
Clave InChI |
NIHALNLIAIQYAV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



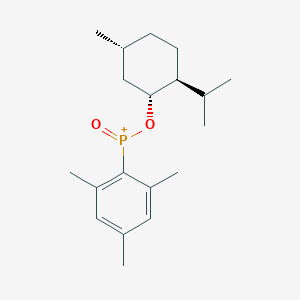




![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)
